molecular formula C22H19N3O2 B5800113 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide

Cat. No. B5800113
M. Wt: 357.4 g/mol
InChI Key: NKGDWBIXUSYTTM-UHFFFAOYSA-N
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Description

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide, also known as NMDA receptor antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential in treating various neurological disorders.

Mechanism of Action

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide acts as an N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide receptor antagonist by binding to the receptor and preventing the influx of calcium ions into the neuron. This leads to a decrease in the excitability of the neuron, which can help alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide has been shown to have various biochemical and physiological effects. It can improve cognitive function, reduce inflammation, and decrease oxidative stress in the brain. It can also increase the levels of various neurotransmitters such as dopamine and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide in lab experiments is its potency and specificity. It can selectively block the N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide receptor, which makes it a valuable tool for studying the role of the N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide receptor in various neurological processes. However, one of the limitations of using N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide is its potential toxicity. It can cause neurotoxicity at high doses, which needs to be taken into consideration when designing experiments.

Future Directions

There are several future directions for the research on N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide. One of the directions is to study its potential in treating other neurological disorders such as epilepsy and traumatic brain injury. Another direction is to investigate its mechanism of action in more detail, which can help identify new targets for drug development. Additionally, the development of more potent and selective N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide receptor antagonists can help improve the efficacy and safety of this class of drugs.
Conclusion:
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide is a potent N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide receptor antagonist that has shown promising results in treating various neurological disorders. Its mechanism of action involves blocking the N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide receptor, which can help alleviate the symptoms of these disorders. While it has several advantages in lab experiments, its potential toxicity needs to be taken into consideration. Future research on N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide can help identify new targets for drug development and improve the efficacy and safety of this class of drugs.

Synthesis Methods

The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 2-naphthylacetic acid in the presence of a catalyst. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide has been extensively studied for its potential in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It is a potent N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide receptor antagonist, which means that it can block the activity of the N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide receptor, which is involved in various neurological processes such as learning and memory.

properties

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-15-6-4-10-18(12-15)22-24-21(27-25-22)14-23-20(26)13-17-9-5-8-16-7-2-3-11-19(16)17/h2-12H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGDWBIXUSYTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide

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